Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate
Description
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate (hereafter referred to as the dihydrate) is a norbornene-derived dicarboxylic acid containing two water molecules in its crystalline structure. It is synthesized via hydration of the corresponding anhydride or through direct routes involving Diels-Alder reactions between cyclopentadiene and maleic acid derivatives . The dihydrate is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-353072) and is utilized in proteomics research and as an intermediate in organic synthesis . Its structure (Fig. 1) features two carboxylic acid groups on a rigid bicyclic framework, enabling applications in polymer chemistry, hydrogels, and functional materials .
Properties
Molecular Formula |
C9H14O6 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;dihydrate |
InChI |
InChI=1S/C9H10O4.2H2O/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13;;/h1-2,4-7H,3H2,(H,10,11)(H,12,13);2*1H2 |
InChI Key |
SQOPPLKCNFJGLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)C(=O)O.O.O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition Route
Method Summary:
- The core bicyclic structure is synthesized via a [4+2] cycloaddition between a diene and a suitable dienophile.
- Commonly, cyclopentadiene reacts with maleic anhydride to form a norbornene derivative.
- Subsequent oxidation and functionalization introduce the carboxylic acid groups at the 2- and 3-positions.
Cyclopentadiene + Maleic anhydride → Norbornene-2,3-dicarboxylic anhydride → Hydrolysis → this compound
- The anhydride intermediate is hydrolyzed under aqueous conditions to yield the diacid.
- Hydration conditions are carefully controlled to obtain the dihydrate form.
- The synthesis of related bicyclic dicarboxylic acids via Diels-Alder reactions is well-documented, emphasizing the efficiency of this route for constructing the core skeleton.
Oxidative Cleavage of Norbornene Derivatives
Method Summary:
- Starting from a norbornene derivative, oxidative cleavage of the double bond is performed using reagents like potassium permanganate or ozone.
- This process introduces carboxylic groups at the 2- and 3-positions.
Norbornene derivative + Oxidant → Cleaved products with carboxylic acids → Hydration to dihydrate
Carboxylation of Bicyclic Precursors
Method Summary:
- Bicyclic compounds such as norbornane derivatives are subjected to carboxylation reactions.
- Reactions involve the use of carbon dioxide under pressure, often in the presence of catalysts or bases.
Bicyclo[2.2.1]heptane derivative + CO₂ → Carboxylated product → Hydration to dihydrate
- Szunyog (2001) reports the use of CO₂ in the presence of lithium or sodium bases to introduce carboxyl groups onto bicyclic frameworks.
Preparation Data Table
| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Diels-Alder Cycloaddition | Cyclopentadiene + Maleic anhydride | Heat, solvent (e.g., toluene) | Mild heating, aqueous hydrolysis | 70-85% | Efficient for core skeleton |
| Oxidative Cleavage | Norbornene derivatives | Potassium permanganate, ozone | Cold, aqueous conditions | 60-75% | Requires careful control to prevent over-oxidation |
| Carboxylation | Bicyclo[2.2.1]heptane derivatives | CO₂, base (NaOH, LiOH) | Elevated pressure, room temp | 50-65% | Suitable for functionalization |
Notes on Hydration to Dihydrate
The final step involves hydration to convert the free acid into its dihydrate form. This is typically achieved by crystallization from aqueous solutions under controlled temperature conditions, ensuring the formation of the dihydrate crystalline structure.
Research Findings and Considerations
- The Diels-Alder route is favored for its high regioselectivity and stereoselectivity, providing a straightforward pathway to the core structure.
- Oxidative cleavage methods are versatile but require precise control to avoid degradation.
- Carboxylation using CO₂ is environmentally benign and can be optimized for higher yields with suitable catalysts.
- The dihydrate form is stabilized through hydrogen bonding in the crystalline lattice, and conditions such as slow cooling and controlled humidity favor its formation.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Reagents like peracetic acid or m-chloroperbenzoic acid (m-CPBA) in anhydrous dioxane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ether solvents are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxylic acid groups under acidic or basic conditions.
Major Products
Epoxides: Formed from oxidation of the double bond.
Alcohols/Aldehydes: Resulting from reduction of the carboxylic acid groups.
Amides/Esters: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate involves its ability to participate in various chemical reactions due to its reactive double bond and carboxylic acid groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid Derivatives
Key Differences :
- Structural Modifications : Incorporation of an oxygen atom at the 7-position alters electronic properties and reactivity.
- Synthesis : Prepared via Diels-Alder reactions between furan and maleic anhydride, followed by Fischer esterification to form dimethyl esters (m.p. 118°C) .
- Polymerization : Undergoes ring-opening metathesis polymerization (ROMP) using Ru catalysts to yield polymers with molecular weights (Mn) ranging from 10,000–50,000 Da, as determined by GPC .
- Applications : Hydrolysis of poly(dimethyl ester) derivatives produces polyanionic hydrogels, useful in biomedical engineering .
Data Comparison :
| Property | Dihydrate | 7-Oxa Dimethyl Ester |
|---|---|---|
| Molecular Formula | C₉H₁₀O₄·2H₂O | C₁₁H₁₄O₅ |
| Molecular Weight | 212.19 (calc.) | 226.23 |
| Melting Point | Not reported | 118°C |
| Solubility | Water-soluble | THF, organic solvents |
Himic Anhydride (Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride)
Key Differences :
- Structure : Exists in endo and exo isomeric forms; thermal equilibration favors the exo isomer .
- Reactivity : The anhydride reacts with alcohols (e.g., isoamyl alcohol) under sonication to form esters, unlike the dihydrate, which undergoes hydrolysis .
- Applications : Used in undergraduate laboratory experiments to demonstrate retro-Diels–Alder reactions .
Data Comparison :
Chlorendic Acid (Hexachloro Derivative)
Key Differences :
Data Comparison :
| Property | Dihydrate | Chlorendic Acid |
|---|---|---|
| Molecular Formula | C₉H₁₀O₄·2H₂O | C₉H₄Cl₆O₄ |
| Molecular Weight | 212.19 (calc.) | 388.84 |
| Toxicity | Low (proteomics-grade) | Carcinogenic potential |
Dicarbonitrile and Dicarbonyl Dichloride Derivatives
Key Differences :
- Reactivity : Dicarbonitriles (e.g., bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile) exhibit enhanced reactivity in cycloaddition reactions compared to the dihydrate’s carboxylic acid groups .
- Synthesis : Dicarbonyl dichlorides (e.g., trans-bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride) serve as acylating agents, synthesized via chlorination of the diacid .
Biological Activity
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate, also known as cis-endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, is a bicyclic compound with significant biological activity and potential applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₀O₄
- Molecular Weight : 182.18 g/mol
- CAS Number : 3853-88-1
- Melting Point : 175 °C (dec.)
Biological Activity
The biological activity of this compound has been primarily linked to its role as an intermediate in the synthesis of prostaglandins and other biologically active compounds. Prostaglandins are lipid compounds that perform various physiological functions, including inflammation modulation and regulation of blood flow.
- Prostaglandin Synthesis : Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid acts as a precursor in the biosynthesis of prostaglandins, which are crucial for numerous biological processes.
- Enzyme Interaction : The compound may interact with enzymes involved in the cyclooxygenase pathway, affecting the production of inflammatory mediators.
Case Studies
- Anti-inflammatory Properties :
- Cytotoxic Activity :
- Polymerization Reactions :
Comparative Analysis
| Property | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | Similar Compounds (e.g., Maleic Anhydride) |
|---|---|---|
| Molecular Formula | C₉H₁₀O₄ | C₄H₂O₃ |
| Biological Activity | Anti-inflammatory, cytotoxic | Primarily used as a chemical reagent |
| Applications | Medicinal chemistry, polymer synthesis | Industrial applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
